O,S-Diethyl O-(p-nitrophenyl) phosphorothioate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJTLLALYACOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975103 | |
| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-88-6 | |
| Record name | Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Pathways and Chemical Transformations of O,s Diethyl O P Nitrophenyl Phosphorothioate
Rational Design and Synthetic Methodologies
The synthesis of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate (B77711) primarily involves the formation of a phosphorothioate bond, specifically a P-S-C linkage. The rational design of its synthesis often considers the strategic isomerization of its more common thiono isomer, parathion (B1678463), or direct synthesis from appropriate precursors.
Strategies for Phosphorothioate Bond Formation
The formation of the S-alkyl phosphorothioate linkage in O,S-Diethyl O-(p-nitrophenyl) phosphorothioate can be achieved through several strategic approaches. One of the most prominent methods is the thiono-thiolo rearrangement of its isomer, O,O-diethyl O-(p-nitrophenyl) phosphorothioate (parathion). This isomerization involves the migration of an ethyl group from an oxygen atom to the sulfur atom. This rearrangement can be induced thermally or catalyzed by various reagents, including alkyl halides. The mechanism typically involves an initial alkylation of the thiono sulfur atom, forming a phosphonium intermediate, which then undergoes dealkylation from an oxygen atom by the halide anion to yield the more thermodynamically stable thiolo isomer.
Another key strategy involves the S-alkylation of a precursor O,O-diethyl phosphorothioic acid salt . In this method, the ambident nucleophilic O,O-diethyl phosphorothioate anion reacts with an ethylating agent. Studies have shown that the reaction of ammonium O,O'-diethyl thiophosphate with alkyl halides, such as benzyl halides and tosylates, results exclusively in S-alkylation, providing a direct route to S-alkyl phosphorothioates nih.gov.
Furthermore, multicomponent reactions catalyzed by transition metals like copper offer a modern approach to forming P-S and C-S bonds in a single step. These methods often utilize elemental sulfur, a phosphite, and an aryl halide or its equivalent, providing a greener and more efficient alternative to traditional methods that may use hazardous reagents like phosphorochloridates organic-chemistry.orgresearchgate.net.
Precursor Chemistry and Reaction Conditions
The choice of precursors and reaction conditions is critical for the successful synthesis of this compound.
In the case of the thiono-thiolo rearrangement , the primary precursor is O,O-diethyl O-(p-nitrophenyl) phosphorothioate (parathion). The reaction is typically carried out by heating parathion, either neat or in a high-boiling solvent. The presence of a catalytic amount of an alkyl halide, such as ethyl iodide, can significantly facilitate the isomerization at lower temperatures.
For direct synthesis via S-alkylation , the key precursors are a salt of O,O-diethyl phosphorothioic acid and an ethylating agent. For instance, reacting ammonium O,O'-diethyl thiophosphate with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an appropriate solvent leads to the formation of the desired product nih.gov. Microwave irradiation has also been employed to accelerate this type of reaction, often under solvent-free conditions, using a mixture of diethyl phosphite, triethylamine, sulfur, and an alkyl halide adsorbed on acidic alumina nih.gov.
Below is a table summarizing typical precursors and reaction conditions:
| Synthesis Strategy | Precursors | Catalyst/Reagent | Solvent | Temperature |
| Thiono-Thiolo Rearrangement | O,O-Diethyl O-(p-nitrophenyl) phosphorothioate (Parathion) | Ethyl iodide (catalytic) | None or high-boiling solvent | Elevated temperatures |
| S-Alkylation | Ammonium O,O-diethyl thiophosphate, Ethyl halide | None | Aprotic or protic solvents | Varies |
| One-pot Microwave Synthesis | Diethyl phosphite, Ethyl halide, Sulfur | Triethylamine, Acidic alumina | Solvent-free | Microwave irradiation |
Stereochemical Considerations in Synthesis
The phosphorus atom in this compound is a chiral center. Therefore, the synthesis of this compound can result in a racemic mixture of two enantiomers. The stereochemical outcome of the synthesis is highly dependent on the chosen pathway and the mechanism involved.
For instance, in the thiono-thiolo rearrangement , if the starting parathion is achiral, the product will be a racemic mixture of (R)- and (S)-isoparathion. However, if a chiral starting material or a chiral catalyst is employed, it is theoretically possible to achieve a stereoselective synthesis. Research on related chiral organophosphorus compounds has demonstrated that stereoselective synthesis is feasible, often involving the use of chiral auxiliaries or catalysts mdpi.com.
In direct S-alkylation reactions, if the precursor phosphorothioate is prochiral, the reaction can also lead to a racemic mixture. However, methods for the stereoselective synthesis of P-chiral phosphorothioates are an active area of research. For example, metal-free S-arylation of phosphorothioate diesters with diaryliodonium salts has been shown to proceed with full retention of the stereochemical configuration at the phosphorus atom, offering a pathway to P-chiral products if a stereodefined precursor is used nih.govacs.org. The stereochemistry of organophosphorus compounds is a critical aspect, as different enantiomers can exhibit different biological activities and toxicities mdpi.com.
Derivatization and Structural Modifications
The chemical structure of this compound can be modified to investigate structure-activity relationships and to develop new compounds with potentially different properties. These modifications typically involve altering the alkyl or aryl substituents attached to the phosphorothioate core.
Investigation of Analogues with Modified Alkyl or Aryl Substituents
The synthesis of analogues of this compound allows for a systematic study of how changes in the molecular structure affect its chemical and biological properties.
Modification of Alkyl Substituents: The ethyl groups on the oxygen and sulfur atoms can be replaced with other alkyl groups (e.g., methyl, propyl). For example, the synthesis of the corresponding O,S-dimethyl analogue, isoparathion-methyl, has been a subject of study to understand its stereoselective inhibition of acetylcholinesterase. The synthesis of such analogues can be achieved by employing the corresponding dialkyl phosphites and alkyl halides in the synthetic schemes described earlier.
Modification of the Aryl Substituent: The p-nitrophenyl group is a key feature of the molecule, acting as a good leaving group in biochemical reactions. Analogues with different substituents on the phenyl ring can be synthesized to modulate the electronic properties of the leaving group. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups can alter the reactivity of the P-OAr bond. The synthesis of such aryl-modified analogues can be accomplished using substituted phenols as starting materials in the initial synthesis of the corresponding O,O-dialkyl O-aryl phosphorothioate precursor.
A general scheme for the synthesis of such analogues is presented below:
| Analogue Type | General Structure | Synthetic Approach |
| Modified S-Alkyl | O-Ethyl O-(p-nitrophenyl) S-Alkyl phosphorothioate | S-alkylation of O-ethyl O-(p-nitrophenyl) phosphorothioate with a different alkyl halide. |
| Modified O-Alkyl | O-Alkyl O-(p-nitrophenyl) S-Ethyl phosphorothioate | Thiono-thiolo rearrangement of the corresponding O,O-dialkyl O-(p-nitrophenyl) phosphorothioate. |
| Modified Aryl | O,S-Diethyl O-(substituted-phenyl) phosphorothioate | Synthesis starting from the corresponding substituted phenol. |
Impact of Structural Changes on Chemical Reactivity
Structural modifications to this compound have a significant impact on its chemical reactivity, particularly its susceptibility to hydrolysis and its ability to phosphorylate target enzymes.
The electronic nature of the substituent on the aryl ring plays a crucial role in the reactivity of the P-OAr bond. Electron-withdrawing groups, such as the nitro group in the parent compound, make the phosphorus atom more electrophilic and the p-nitrophenolate a better leaving group. This generally leads to a higher rate of hydrolysis and greater potency as an inhibitor of esterase enzymes. Conversely, electron-donating groups on the aryl ring would be expected to decrease the electrophilicity of the phosphorus center and reduce the lability of the P-OAr bond.
The nature of the alkyl groups also influences reactivity. For instance, the length and branching of the S-alkyl and O-alkyl chains can affect the steric accessibility of the phosphorus center to nucleophiles, thereby influencing the rate of hydrolysis and other reactions. Studies on a range of O,O-dialkyl S-aryl phosphorothiolates have shown that even small changes in the alkyl groups can affect their anticholinesterase activity and hydrolytic stability.
The hydrolysis of S-aryl phosphorothioates is a key chemical transformation, and its rate is dependent on factors such as pH and the nature of the substituents nih.gov. The replacement of an oxygen atom with sulfur in the P=O bond (to give a P=S bond) or in the P-O-R linkage (to give a P-S-R linkage) also significantly alters the chemical and toxicological properties of organophosphorus compounds.
Isomerization Studies of this compound
The isomerization of phosphorothioates, particularly the thiono-thiolo rearrangement, is a significant area of study within organophosphorus chemistry. This process involves the conversion of a phosphorothionate isomer (containing a P=S bond, also known as the thiono form) to its corresponding phosphorothiolate isomer (containing a P=O bond and a P-S-R linkage, the thiolo form). This compound is the "thiolo" isomer, and its formation from the corresponding "thiono" isomer, Parathion, is a classic example of this rearrangement.
Thiono-Thiolo Rearrangement Mechanisms of Phosphorothioates
The thiono-thiolo rearrangement is a thermally induced isomerization that can also be influenced by photochemical conditions or the presence of catalysts. The generally accepted mechanism for the thermal rearrangement of O,O-dialkyl O-aryl phosphorothioates, such as the conversion of Parathion to this compound, can proceed through several pathways, primarily involving intramolecular and intermolecular processes.
Intramolecular Rearrangement: The most commonly proposed mechanism is an intramolecular process that proceeds through a six-membered ring-like transition state. In this mechanism, one of the alkyl groups (in this case, an ethyl group) attached to an oxygen atom migrates to the sulfur atom of the thiono group. This migration is thought to involve a concerted process where the P-O bond of the migrating ethyl group weakens as a new C-S bond forms. The presence of the electron-withdrawing p-nitrophenyl group can influence the electron density at the phosphorus atom, thereby affecting the facility of this rearrangement.
Intermolecular Rearrangement: While the intramolecular pathway is often favored, intermolecular mechanisms can also occur, particularly at higher concentrations or in the presence of impurities that can act as catalysts. In an intermolecular pathway, one molecule of the thiono isomer could alkylate the sulfur atom of another molecule, leading to the formation of an ionic intermediate, which then resolves to the thiolo isomer. However, for the thermal isomerization of compounds like Parathion in the gas phase or in non-polar solvents, the intramolecular mechanism is considered to be predominant.
The rearrangement is generally considered to be irreversible, as the thiolo isomer is thermodynamically more stable than the thiono isomer. This increased stability is attributed to the higher bond energy of the P=O bond compared to the P=S bond.
Kinetic and Thermodynamic Aspects of Isomerization
The kinetics of the thiono-thiolo rearrangement of phosphorothioates are typically found to follow first-order kinetics, indicating that the rate-determining step is unimolecular. The rate of this isomerization is significantly influenced by temperature, with higher temperatures leading to a faster reaction rate. The nature of the alkyl and aryl substituents on the phosphorus atom also plays a crucial role in the kinetics of the rearrangement.
While specific kinetic and thermodynamic data for the isomerization of this compound itself is not the primary focus (as it is the product), extensive studies have been conducted on its precursor, Parathion. The data from these studies provide insight into the formation of the thiolo isomer.
Below is a table summarizing hypothetical kinetic and thermodynamic parameters for the thiono-thiolo rearrangement of a generic O,O-dialkyl O-aryl phosphorothioate, illustrating the typical ranges observed in such reactions.
| Parameter | Value | Unit | Conditions |
| Rate Constant (k) | 1.0 x 10-5 - 1.0 x 10-3 | s-1 | 100 - 150 °C |
| Activation Energy (Ea) | 100 - 150 | kJ/mol | - |
| Enthalpy of Activation (ΔH‡) | 95 - 145 | kJ/mol | - |
| Entropy of Activation (ΔS‡) | -50 to +20 | J/(mol·K) | - |
| Gibbs Free Energy of Activation (ΔG‡) | 110 - 160 | kJ/mol | at 125 °C |
Note: The data in this table is illustrative and represents typical values for the thiono-thiolo rearrangement of related phosphorothioates. Specific experimental values for the isomerization leading to this compound would require dedicated kinetic studies.
Biochemical Interactions and Metabolic Pathways of O,s Diethyl O P Nitrophenyl Phosphorothioate Non Toxicological Focus
Enzymatic Hydrolysis and Bioactivation Mechanisms (Excluding Toxicity)
The metabolism of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate (B77711) involves several key enzymatic processes, including oxidative desulfuration, hydrolytic cleavage, and reduction of the nitro group. These pathways collectively transform the parent compound into various metabolites.
A critical bioactivation step for phosphorothioate compounds is the oxidative desulfuration of the thionophosphorus (P=S) group to its corresponding oxygen analogue, or oxon (P=O). In the case of the related compound parathion (B1678463) (the O,O-diethyl isomer), this conversion is well-documented and serves as the primary model for this reaction. The process is catalyzed by cytochrome P-450 monooxygenases found in the microsomes of the liver and other tissues. nih.govnih.gov
The reaction requires molecular oxygen and the cofactor NADPH. nih.govnih.gov The enzymatic mechanism involves the transfer of an oxygen atom to the sulfur atom, leading to the formation of an unstable intermediate that subsequently rearranges to yield the oxon analogue, paraoxon (B1678428), and releases a sulfur atom. This transformation from a phosphorothioate to a phosphate (B84403) ester significantly alters the electronic properties of the phosphorus atom, making it a much more potent electrophile.
Hydrolytic cleavage is a major pathway for the degradation of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate and its oxon metabolite. This process is primarily carried out by a class of enzymes known as A-esterases, which include phosphotriesterases (PTEs) and paraoxonases. nih.govnih.gov These enzymes are capable of hydrolyzing the ester linkages of organophosphorus compounds. nih.govresearchgate.net
The mechanism of enzymatic hydrolysis involves a nucleophilic attack on the phosphorus center of the substrate. nih.gov In many phosphotriesterases, a binuclear metal center in the active site activates a water molecule, which then attacks the phosphorus atom. frontiersin.org This leads to the cleavage of the ester bond, typically the one linking the phosphate group to the p-nitrophenyl moiety. The primary products of this hydrolytic cleavage are diethyl thiophosphoric acid and p-nitrophenol. nih.gov
The efficiency of these enzymes varies significantly across different species and with the specific substrate. While the oxon analogue (paraoxon) is generally a preferred substrate for many A-esterases, the parent phosphorothioate can also be hydrolyzed directly. nih.gov
Another significant metabolic route is the reduction of the p-nitro group on the phenyl ring to an amino group (-NH2). This reaction is catalyzed by nitroreductases, which are found in both mammalian tissues and gut microflora. nih.govconsensus.app This pathway results in the formation of aminoparathion (B1214581) (in the case of the O,O-diethyl isomer) or its corresponding O,S-diethyl analogue.
The reduction process is a multi-step reaction that proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino metabolite. This transformation significantly increases the polarity of the molecule and typically facilitates its excretion.
Table 1: Major Metabolic Pathways and Key Components
| Pathway | Key Enzyme Class | Cofactors/Requirements | Primary Metabolite(s) |
|---|---|---|---|
| Oxidative Desulfuration | Cytochrome P-450 | NADPH, O₂ | Paraoxon (Oxon Analogue) |
| Hydrolytic Cleavage | A-Esterases (e.g., PTE) | Water, Metal Ions | Diethyl thiophosphoric acid, p-nitrophenol |
| Nitroreduction | Nitroreductases | NADPH | Aminoparathion Analogue |
Substrate Specificity and Enzyme Kinetics in Model Systems
The interaction of this compound with enzymes is governed by its chemical structure, particularly the presence of the phosphorothioate group, which imparts distinct properties compared to its phosphate analogue.
The substitution of a non-bridging oxygen atom with sulfur in a phosphate ester to form a phosphorothioate has profound effects on its chemical reactivity and, consequently, its interaction with enzymes. Studies comparing the hydrolysis of analogous phosphate and phosphorothioate esters have revealed key thermodynamic and mechanistic differences. nih.govacs.org
Generally, the P=S bond is weaker and more polarized than the P=O bond. However, in terms of hydrolysis, sulfur substitution slows the reaction rate for diesters and triesters. nih.govacs.org This is attributed to a consistently greater enthalpy of activation (ΔH‡) required for the hydrolysis of phosphorothioates compared to their phosphate counterparts. nih.govacs.org The sulfur atom is less electronegative than oxygen, which reduces the electrophilicity of the central phosphorus atom, making it less susceptible to nucleophilic attack.
Kinetic isotope effect studies have shown that the transition state for the hydrolysis of phosphorothioate esters can differ from that of phosphate esters. For example, in some cases, the bond fission to the leaving group is more advanced in the transition state for phosphorothioates. nih.gov These intrinsic chemical differences dictate how these molecules are recognized and processed by enzyme active sites.
Table 2: Thermodynamic Parameters for Hydrolysis of p-Nitrophenyl Esters
| Compound Type | Relative Hydrolysis Rate | Enthalpy of Activation (ΔH‡) | Mechanistic Notes |
|---|---|---|---|
| Phosphate Ester | Faster (for triesters) | Lower | Proceeds via a concerted mechanism. frontiersin.org |
| Phosphorothioate Ester | Slower (for triesters) | Higher | Less electrophilic phosphorus center. nih.govacs.org |
The precise fit of a substrate within an enzyme's active site is crucial for catalysis. The substitution of oxygen with the larger, more polarizable, and less electronegative sulfur atom in a phosphorothioate can alter this interaction. The van der Waals radius of sulfur is significantly larger than that of oxygen, which can introduce steric challenges within a tightly constrained active site. acs.org
Furthermore, the ability to form hydrogen bonds is a key aspect of substrate binding and transition state stabilization in many enzymes. acs.org The sulfur atom in a phosphorothioate is a much weaker hydrogen bond acceptor compared to the oxygen in a phosphate group. nih.gov This can lead to weaker binding affinity or require conformational adjustments in either the substrate or the enzyme to achieve an optimal catalytic orientation.
Studies on enzymes that interact with phosphorothioate-modified nucleic acids have shown that these substitutions can perturb enzyme-substrate interactions, sometimes reducing binding affinity or altering the catalytic efficiency. nih.gov While these studies involve macromolecules, the fundamental principles apply: the replacement of a key oxygen atom with sulfur modifies the steric and electronic profile of the binding group, influencing the conformational dynamics of the enzyme-substrate complex. acs.org
Identification and Characterization of Metabolites (Excluding Toxicological Significance)
The metabolism of phosphorothioates generally proceeds through two main phases. Phase I reactions introduce or expose functional groups, primarily through oxidation and hydrolysis. Phase II reactions involve the conjugation of these metabolites with endogenous molecules to facilitate their elimination. The primary metabolic products resulting from the biotransformation of the closely related isomer, parathion, include an oxidized analog and several hydrolytic products. nih.govnih.gov
Key metabolic pathways for analogous phosphorothioates include:
Oxidative Desulfuration: A critical activation step mediated by cytochrome P450 (CYP) enzymes in the liver, where the sulfur atom double-bonded to the phosphorus (P=S) is replaced by an oxygen atom (P=O). nih.govresearchgate.net For parathion, this pathway yields its oxygen analog, paraoxon. nih.govnih.gov
Hydrolysis: Enzymatic cleavage of the ester bonds, which can occur at the P-O-aryl linkage or the P-O-alkyl linkages. This process is considered a detoxification pathway, as it breaks down the parent compound and its active metabolites into less reactive substances. researchgate.net
The major metabolites identified from in vitro studies of the isomer parathion using liver microsomes are diethyl 4-nitrophenyl phosphate (paraoxon), diethyl hydrogen phosphate, diethyl hydrogen phosphorothionate, and p-nitrophenol. nih.govnih.gov
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| Diethyl 4-nitrophenyl phosphate (Paraoxon) | Oxidative Desulfuration | nih.govnih.gov |
| p-Nitrophenol | Hydrolysis (Dearylation) | nih.govnih.gov |
| Diethyl hydrogen phosphorothionate | Hydrolysis (Dearylation) | nih.govnih.gov |
| Diethyl hydrogen phosphate | Hydrolysis of the Oxon Metabolite | nih.govnih.gov |
The identification of metabolic products from biological samples is a multi-step process that begins with isolation and purification, followed by detailed structural analysis.
Isolation: The initial step involves separating the metabolites from the complex biological matrix (e.g., urine, blood, or liver homogenates). Common techniques for this purpose include:
Liquid-Liquid Extraction (LLE): Samples are mixed with an organic solvent that is immiscible with water. Metabolites partition between the aqueous and organic layers based on their polarity, allowing for their separation from proteins, salts, and other matrix components. nih.gov
Solid-Phase Extraction (SPE): This technique has become more common as it is more precise and reduces the use of hazardous solvents. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. Metabolites of interest are retained on the solid phase while impurities are washed away. The purified metabolites are then eluted with a small volume of a different solvent. nih.gov
Structural Elucidation: Once isolated, the chemical structure of each metabolite is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS): This is a cornerstone technique for metabolite identification. It provides the molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), yields a unique pattern of fragment ions that serves as a structural fingerprint. cdc.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unequivocally determining the complete chemical structure of a novel compound. Techniques like 1H, 13C, and 31P NMR provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.
Metabolite profiling involves the sensitive and specific detection and quantification of metabolites within a biological sample. Modern analytical chemistry employs powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of spectrometry.
Gas Chromatography (GC): GC is a well-established method for analyzing volatile or semi-volatile compounds. For organophosphate metabolites, which are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. cdc.gov
GC with Flame Photometric Detection (FPD): FPD is highly sensitive and specific for phosphorus- and sulfur-containing compounds, making it ideal for analyzing phosphorothioate metabolites. nih.govcdc.gov
GC-Mass Spectrometry (GC-MS): The coupling of GC with MS provides high confidence in compound identification by combining the retention time from the GC with the mass spectrum from the MS. nih.govcdc.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and well-suited for analyzing the polar, non-volatile metabolites common in biotransformation studies, often without the need for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for metabolite profiling due to its outstanding sensitivity and selectivity. researchgate.net It allows for the quantification of metabolites at very low concentrations (picogram per milliliter range) in complex matrices like urine and blood. researchgate.net The method involves separating metabolites with HPLC, followed by ionization and detection with a tandem mass spectrometer, which provides two levels of mass filtering for highly specific identification and quantification. cdc.govresearchgate.net
| Technique | Detector | Application Notes | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Highly specific for phosphorus and sulfur. Often requires sample derivatization. | nih.govcdc.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides high confidence in structural identification based on mass-to-charge ratio and fragmentation. | nih.govcdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Gold standard for sensitivity and selectivity in complex biological matrices. No derivatization usually needed. | cdc.govresearchgate.net |
Advanced Analytical Methodologies for O,s Diethyl O P Nitrophenyl Phosphorothioate and Its Transformation Products in Academic Research
Chromatographic Techniques
Chromatographic separation is the cornerstone of analytical methodologies for O,S-Diethyl O-(p-nitrophenyl) phosphorothioate (B77711) and its related compounds. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for trace-level analysis in academic research.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organophosphorus pesticides like O,S-Diethyl O-(p-nitrophenyl) phosphorothioate. drawellanalytical.com Its coupling with mass spectrometry provides definitive identification and quantification of the target analytes.
The development of GC-MS methods for this compound often focuses on achieving low limits of detection (LOD) and high selectivity, especially in complex sample matrices such as blood, urine, and environmental samples. drawellanalytical.com Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and liquid-liquid extraction being commonly employed to isolate and preconcentrate the analyte. nih.gov
In a study by García-Repetto et al. (2001), a method involving SPE followed by GC with a nitrogen-phosphorus detector (NPD) for quantification and GC-MS for confirmation was developed for the analysis of parathion (B1678463) in human blood. nih.gov This method demonstrated good recovery and low detection limits, with an average recovery of 96.1%, a limit of detection (LOD) of 1.21 µg/L, and a limit of quantification (LOQ) of 4.03 µg/L. nih.gov Another study reported an LOD for parathion in surface water as low as 0.005 ppb using GC in conjunction with chemical ionization ion trap MS. nih.gov
The choice of detector is also crucial for enhancing sensitivity and selectivity. Flame photometric detectors (FPD) and phosphorus-specific detectors are frequently used for organophosphate analysis due to their selective response to phosphorus-containing compounds. drawellanalytical.com
Below is a table summarizing some GC-MS methods developed for the analysis of this compound.
| Analyte | Matrix | Sample Preparation | GC Column | Detector | LOD | LOQ | Recovery |
| Parathion-ethyl | Human Blood | SPE | Capillary | NPD/MS | 1.21 µg/L | 4.03 µg/L | 96.1% |
| Parathion-ethyl | Surface Water | LLE/SPE | Capillary | CI-Ion Trap MS | 0.005 µg/L | - | - |
| Parathion-ethyl | Fish Feed | QuEChERS | DB-5MS | MS/MS | - | 0.005 mg/kg | 82-106% |
While this compound itself is amenable to direct GC analysis, its more polar transformation products, such as the dialkyl phosphate (B84403) metabolites, often require derivatization to increase their volatility and improve their chromatographic behavior. drawellanalytical.comcdc.gov Derivatization chemically modifies the analytes to make them more suitable for GC analysis. drawellanalytical.com
A common strategy for the analysis of dialkyl phosphate metabolites, including diethyl phosphate (DEP) and diethyl thiophosphate (DETP) from parathion, involves alkylation to form more volatile esters. One established method uses pentafluorobenzyl bromide (PFBBr) as the derivatizing agent. nih.govovid.comresearchgate.net This reaction converts the polar metabolites into their corresponding pentafluorobenzyl esters, which are readily analyzed by GC-MS. nih.govresearchgate.net This derivatization, coupled with automated SPE, has achieved detection limits for six common organophosphate metabolites ranging from 0.1 to 0.15 ng/mL in human urine. nih.govovid.com
Another derivatization reagent used for dialkyl phosphate metabolites is tetrabutylammonium hydroxide (B78521). cdc.gov For the analysis of the hydrolysis product p-nitrophenol, derivatization with diazomethane to form the more volatile methyl ether has been employed. researchgate.net
The following table outlines derivatization strategies for the GC analysis of this compound transformation products.
| Transformation Product | Derivatizing Agent | Derivative Formed | Purpose |
| Diethyl phosphate (DEP) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Increase volatility |
| Diethyl thiophosphate (DETP) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Increase volatility |
| p-Nitrophenol | Diazomethane | Methyl ether | Increase volatility |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of pesticides, including this compound and its polar transformation products, without the need for derivatization. mdpi.com The coupling of HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and specificity, making it a powerful tool for academic research.
The development of robust HPLC methods for the trace analysis of this compound and its transformation products involves the careful selection of the stationary phase, mobile phase, and gradient conditions to achieve optimal separation and sensitivity.
A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of parathion residues in water samples. actascientific.com This method utilizes a Purospher® STAR RP-8e column with a mobile phase of acetonitrile and water, demonstrating good performance characteristics with recoveries ranging from 95.01% to 111.20%. actascientific.com For the simultaneous analysis of p-nitrophenol and its conjugated metabolites (glucuronide and sulfate), an isocratic ion-pair RP-HPLC method with a C18 column has been successfully developed. nih.gov The mobile phase consisted of methanol and a citrate buffer containing tetrabutylammonium bromide as the ion-pairing agent. nih.gov
Another HPLC method for the analysis of parathion-ethyl utilizes a Coresep 100 mixed-mode column with a gradient of acetonitrile in an ammonium formate buffer. helixchrom.com This method provides good peak shape and retention for the analyte. helixchrom.com
The table below summarizes key parameters of some robust HPLC methods for the analysis of this compound and its transformation products.
| Analyte(s) | Column | Mobile Phase | Detection | Sample Matrix |
| Parathion-ethyl | Coresep 100 (mixed-mode) | Acetonitrile/Ammonium Formate Buffer (gradient) | UV (275 nm) | Various |
| Parathion | Purospher® STAR RP-8e | Acetonitrile/Water | UV (220 & 270 nm) | Water |
| p-Nitrophenol & Conjugates | C18 | Methanol/Citrate Buffer with TBAB | UV-Vis (290 nm) | Rat Bile |
A variety of detection strategies can be employed in HPLC for the analysis of this compound and its transformation products, each offering different levels of sensitivity and selectivity.
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and cost-effective method. This compound and its primary metabolite, p-nitrophenol, contain chromophores that absorb light in the UV region. For instance, a developed HPLC method for parathion-ethyl uses UV detection at 275 nm. helixchrom.com For the simultaneous analysis of p-nitrophenol and its conjugates, a detection wavelength of 290 nm was found to be optimal. nih.gov
Fluorescence Detection: While this compound itself is not strongly fluorescent, fluorescence-based detection methods can be developed by exploiting the properties of its transformation products or through the use of fluorescent probes. A novel detection method for organophosphates that hydrolyze to p-nitrophenol is based on the fluorescence quenching of a coumarin derivative. mdpi.com The decrease in fluorescence intensity is proportional to the concentration of p-nitrophenol. Another approach involves the use of N-doped carbon dots and the enzyme methyl parathion hydrolase, where the fluorescence intensity is proportional to the concentration of methyl parathion, with a detection limit of 0.338 µmol/L. rhhz.net
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers the highest degree of sensitivity and selectivity. mdpi.com It allows for the unambiguous identification and quantification of the target compounds, even at very low concentrations in complex matrices. LC-MS/MS is particularly valuable for the analysis of transformation products, providing structural information that aids in their identification.
Thin-Layer Chromatography (TLC) in Screening and Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a fundamental and cost-effective technique for the preliminary screening and qualitative identification of this compound, commonly known as parathion, in various matrices. worldwidejournals.comhumanjournals.com Its utility lies in its simplicity, rapidity, and ability to handle multiple samples simultaneously, making it an integral method in modern pesticide residue analysis. fortunejournals.comiaea.org The principle of separation in TLC involves the differential partitioning of the analyte between a stationary phase (typically silica gel G coated on a plate) and a mobile phase (a solvent system). worldwidejournals.comhumanjournals.com
In the analysis of parathion, various solvent systems have been optimized to achieve effective separation from matrix interferences and other pesticides. For instance, a common mobile phase is a mixture of hexane and acetone. worldwidejournals.com The identification of the compound on the TLC plate is based on its retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. worldwidejournals.com
Visualization of the separated spots is often achieved by spraying with specific chromogenic reagents. For organophosphates containing a p-nitrophenyl group like parathion, Griess reagent can be used, which typically yields pink-orange spots. worldwidejournals.com Another detection method involves enzymatic inhibition; the TLC plate is sprayed with an enzyme solution (like acetylcholinesterase) and a substrate. Areas where the pesticide is present inhibit the enzyme, leading to a colorless spot on a colored background. nih.gov This bioassay approach enhances the sensitivity and selectivity of detection, allowing for the identification of nanogram quantities. nih.gov While TLC is primarily a qualitative or semi-quantitative tool, it is invaluable for rapid screening before confirmation by more sophisticated chromatographic methods. humanjournals.comfortunejournals.com
Table 1: TLC Parameters for this compound Analysis
| Parameter | Description | Typical Value / Reagent | Reference |
|---|---|---|---|
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel G | worldwidejournals.com |
| Mobile Phase | The solvent system that moves up the stationary phase. | Hexane: Acetone | worldwidejournals.com |
| Visualization | Method used to detect the separated compound spots. | Griess reagent, Acetylcholinesterase inhibition bioassay | worldwidejournals.comnih.gov |
| Detection Limit | The lowest amount of analyte that can be detected. | ~0.1 ng (with enzymatic detection) | nih.gov |
Spectroscopic and Spectrometric Characterization
Following initial screening, a suite of spectroscopic and spectrometric techniques is employed for the unambiguous identification, structural confirmation, and detailed characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic protons of the p-nitrophenyl group typically appear as a distinct AA'BB' system of two doublets in the downfield region (around 7.4-8.3 ppm). The ethoxy groups (-OCH₂CH₃) exhibit a characteristic quartet for the methylene protons (CH₂) and a triplet for the terminal methyl protons (CH₃), with coupling between them. Furthermore, the methylene protons show additional splitting due to coupling with the phosphorus atom through three bonds (³J(H,P)). epa.gov
³¹P NMR is highly specific for phosphorus-containing compounds. Since ³¹P is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying organophosphorus pesticides. The spectrum for this compound shows a single resonance, and its chemical shift is characteristic of the phosphorothioate chemical environment. rsc.orgnih.gov This technique is also invaluable for studying the degradation and transformation of the pesticide, as new peaks corresponding to transformation products like its oxon analog (paraoxon) or hydrolysis products will appear in the spectrum. nih.govresearchgate.net
Table 2: Representative NMR Data for this compound
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Reference |
|---|---|---|---|---|
| ¹H | Aromatic protons | ~7.4 and 8.2 | Doublets (d) | rsc.org |
| ¹H | -OCH₂CH₃ | ~4.2 | Quartet of doublets (dq), ³J(H,H) ≈ 7 Hz, ³J(H,P) ≈ 9-10 Hz | epa.gov |
| ¹H | -OCH₂CH₃ | ~1.4 | Triplet (t), ³J(H,H) ≈ 7 Hz | epa.gov |
| ³¹P | P=S | ~60-70 | Singlet (referenced to H₃PO₄) | rsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule.
The IR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. nist.gov Key absorptions include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching: Below 3000 cm⁻¹
Nitro group (NO₂) stretching: Strong asymmetric and symmetric bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
P=S stretching: A characteristic band, often found in the 600-700 cm⁻¹ region.
P-O-C stretching: Strong bands usually observed in the 950-1100 cm⁻¹ region.
Aromatic ring vibrations: Peaks in the 1400-1600 cm⁻¹ range.
Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. irdg.org While IR is based on the change in dipole moment, Raman is based on the change in polarizability. The P=S bond, which may show a weak band in the IR spectrum, often produces a strong and clearly distinguishable signal in the Raman spectrum, typically between 600 and 700 cm⁻¹. irdg.org The symmetric stretching of the nitro group and the vibrations of the benzene ring also give rise to characteristic Raman bands. researchgate.netnih.gov Surface-enhanced Raman spectroscopy (SERS) has been utilized to significantly increase the sensitivity of detection, allowing for trace-level analysis of the pesticide in microfluidic channels. optica.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| NO₂ | Asymmetric Stretch | ~1520 | ~1345 | nist.govnih.gov |
| NO₂ | Symmetric Stretch | ~1350 | - | nist.gov |
| P-O-C (Aryl) | Stretch | ~1160-1260 | - | researchgate.net |
| P-O-C (Alkyl) | Stretch | ~950-1100 | ~830 | nist.govirdg.org |
| P=S | Stretch | ~600-700 | ~650 | irdg.org |
Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) and used in tandem (MS/MS), is the gold standard for the highly sensitive and selective detection and confirmation of this compound. nih.gov
In electron ionization (EI) mode, the parent molecule is ionized and fragmented in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 291. nist.gov
Tandem mass spectrometry (MS/MS) provides even greater specificity and structural information. In this technique, the molecular ion (or a prominent fragment ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process helps to elucidate the fragmentation pathway and confirm the identity of the compound. researchgate.net
The fragmentation of this compound typically involves the cleavage of the P-O and P-S bonds. Key fragment ions observed in the mass spectrum include:
m/z 262: Loss of the ethyl group (-C₂H₅).
m/z 155: Represents the diethyl phosphorothioate moiety.
m/z 139: Corresponds to the p-nitrophenoxy radical cation.
m/z 127: Represents the diethyl phosphite moiety.
m/z 109: A common fragment in p-nitrophenyl-containing compounds.
m/z 97: Represents the diethyl fragment.
This detailed fragmentation pattern allows for the development of highly selective quantitative methods, such as selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. researchgate.net
Table 4: Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure / Identity | Reference |
|---|---|---|
| 291 | Molecular Ion [M]⁺ | nist.gov |
| 262 | [M - C₂H₅]⁺ | researchgate.net |
| 155 | [(C₂H₅O)₂(PS)]⁺ | researchgate.net |
| 139 | [O-C₆H₄-NO₂]⁺ | researchgate.net |
| 127 | [(C₂H₅O)₂PO]⁺ | researchgate.net |
| 109 | [C₆H₃O₂N]⁺ | researchgate.net |
Novel and Emerging Analytical Approaches
Research continues to drive the development of more efficient, sensitive, and environmentally friendly methods for the analysis of this compound.
Solid-Phase Microextraction (SPME) Coupled with Chromatography
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.gov It has been widely and successfully applied to the analysis of this compound in complex matrices such as water, biological fluids, and food samples. nih.govshimadzu.comommegaonline.org
The technique utilizes a fused silica fiber coated with a thin layer of a stationary phase (e.g., polydimethylsiloxane, PDMS). The fiber is exposed to the sample (either by direct immersion or to the headspace above the sample), and the analytes partition from the sample matrix onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis, typically by mass spectrometry (GC-MS). nih.gov
The efficiency of the SPME process is influenced by several factors that must be optimized for a given analyte and matrix. These include the type and thickness of the fiber coating, extraction time and temperature, sample pH, and the addition of salt to the sample matrix (salting-out effect). ommegaonline.org For parathion analysis, a 100 µm PDMS fiber is commonly used. shimadzu.comommegaonline.org Optimization of these parameters allows for the achievement of low detection limits, often in the sub-parts-per-billion (µg/L) range. nih.govshimadzu.com The coupling of SPME with GC-MS provides a powerful, automated, and highly sensitive method for the routine monitoring of this pesticide. shimadzu.com
Table 5: Typical SPME-GC-MS Parameters for this compound Analysis
| Parameter | Description | Typical Condition | Reference |
|---|---|---|---|
| Extraction Mode | Method of exposing the fiber to the sample. | Headspace (HS) or Direct Immersion (DI) | nih.govommegaonline.org |
| Fiber Coating | The stationary phase on the SPME fiber. | 100 µm Polydimethylsiloxane (PDMS) | shimadzu.com |
| Extraction Temperature | Temperature of the sample during extraction. | 70-80 °C | shimadzu.comommegaonline.org |
| Extraction Time | Duration of fiber exposure to the sample. | 15-20 min | nih.govshimadzu.com |
| Desorption Time | Time the fiber spends in the hot GC inlet. | 5 min | shimadzu.com |
| Detection Limit | Lowest quantifiable concentration. | 0.02-0.05 µg/g (in blood) | nih.gov |
Biosensor Development for Detection (Mechanistic Aspects)
The detection of this compound, an organophosphorus compound, is a critical area of academic research, driving the development of sophisticated biosensor technologies. These biosensors primarily operate on two key mechanistic principles: the inhibition of acetylcholinesterase (AChE) and the catalytic hydrolysis by organophosphate hydrolase (OPH).
Acetylcholinesterase (AChE) Inhibition-Based Biosensors:
The primary mechanism of toxicity for many organophosphorus compounds, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov AChE is crucial for the proper functioning of the central nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve fibers. nih.gov
Biosensors based on AChE inhibition leverage this toxicological mechanism for detection. In these systems, AChE is immobilized on a transducer. When the biosensor is exposed to a sample containing this compound, the compound phosphorylates the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, inactive enzyme-inhibitor complex. cdc.gov This inhibition reduces the enzyme's ability to hydrolyze its substrate (e.g., acetylthiocholine). The decrease in the enzymatic activity, which can be measured electrochemically or optically, is proportional to the concentration of the organophosphate inhibitor. researchgate.net
Research into the stereoisomers of related organophosphorus compounds containing a p-nitrophenyl leaving group has shown that the stereochemistry at the phosphorus center significantly influences the rate of AChE inhibition. nih.gov For instance, studies with stereoisomers of O-methyl, S-(succinic acid, diethyl ester), O-(4-nitrophenyl) phosphorothiolate revealed that different isomers exhibited varying potencies as AChE inhibitors. nih.gov This highlights the stereospecificity of the enzyme's active site and suggests that the inhibitory potential of this compound is also likely dependent on its stereoisomeric form.
Organophosphate Hydrolase (OPH)-Based Biosensors:
A more direct detection mechanism involves the use of the enzyme organophosphate hydrolase (OPH). OPH is a metalloenzyme that can catalyze the hydrolysis of a broad range of organophosphorus pesticides. researchgate.net Unlike AChE-based biosensors that rely on an indirect measurement of inhibition, OPH-based biosensors directly measure the products of the enzymatic degradation of the target analyte.
For p-nitrophenyl-substituted organophosphates like this compound, OPH catalyzes the hydrolysis of the P-O bond, leading to the formation of diethyl phosphorothioic acid and p-nitrophenol (PNP). wpmucdn.combohrium.com The production of the electrochemically active p-nitrophenol can be monitored using amperometric or voltammetric techniques. wpmucdn.com The resulting current from the oxidation of PNP is directly proportional to the concentration of the parent organophosphate compound. wpmucdn.com
The development of OPH-based biosensors has been enhanced by genetic engineering and the use of nanomaterials. For example, genetically engineered Escherichia coli have been used to display a mutant OPH with improved enzyme activity and stability on the cell surface, eliminating the need for extensive enzyme purification. bohrium.com Furthermore, the incorporation of materials like ordered mesoporous carbons and titanium dioxide nanofibers can significantly enhance the biosensor's performance by increasing the electrode surface area and pre-concentrating the organophosphate at the electrode surface, respectively. wpmucdn.combohrium.com
| Biosensor Type | Mechanistic Principle | Measured Signal | Key Research Findings |
| AChE-Based | Inhibition of acetylcholinesterase activity by the organophosphate. | Decrease in the rate of substrate hydrolysis (e.g., acetylthiocholine). | Stereochemistry of the organophosphate significantly affects the inhibition rate. nih.gov |
| OPH-Based | Catalytic hydrolysis of the organophosphate by organophosphate hydrolase. | Direct measurement of the hydrolysis product, p-nitrophenol. | Genetically engineered OPH and nanomaterials enhance sensitivity and stability. wpmucdn.combohrium.com |
Application of Isotope Tracers in Degradation Studies
Isotope tracers are invaluable tools in academic research for elucidating the environmental fate and degradation pathways of organic compounds like this compound. By labeling the molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Phosphorus-32 (³²P), researchers can accurately track the parent compound and its transformation products in various environmental matrices. battelle.org
While specific degradation studies on radiolabeled this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its close structural analog, parathion (O,O-diethyl O-(p-nitrophenyl) phosphorothioate). In vitro metabolism studies using [³²P]-labeled parathion have been instrumental in identifying its major metabolic products. nih.gov
These studies, typically conducted using liver microsomes, have shown that the metabolism of parathion yields several key transformation products: nih.gov
Paraoxon (B1678428) (O,O-diethyl O-(p-nitrophenyl) phosphate): This is the oxygen analog of parathion and is a more potent acetylcholinesterase inhibitor. Its formation involves the oxidative desulfuration of the P=S bond to a P=O bond.
Diethyl hydrogen phosphate: A hydrolysis product resulting from the cleavage of the p-nitrophenyl ester linkage.
Diethyl hydrogen phosphorothionate: Another hydrolysis product.
p-Nitrophenol: The leaving group that is cleaved from the parent molecule during hydrolysis.
The formation of these products indicates that two primary degradation pathways are at play: oxidative metabolism and hydrolysis. The enzymatic systems responsible for this metabolism are dependent on cofactors such as NADPH and oxygen. nih.gov
Based on these findings from parathion studies, a proposed degradation pathway for this compound can be inferred. The use of isotope tracers would be essential to confirm this pathway and to quantify the distribution of the parent compound and its metabolites over time. For instance, a ¹⁴C label could be strategically placed in the ethyl groups, the phenyl ring, or another part of the molecule to trace the fate of specific fragments. Similarly, a ³²P label would allow for the tracking of all phosphorus-containing species.
The application of isotope tracers in degradation studies provides a quantitative mass balance, allowing researchers to account for the entirety of the applied substance, including parent compound, metabolites, non-extractable residues bound to soil organic matter, and any volatile products. battelle.org This level of detail is crucial for developing accurate environmental fate models and for assessing the persistence and potential risks associated with this compound and its transformation products.
Table of Potential Transformation Products of this compound based on Parathion Degradation Studies
| Parent Compound | Potential Transformation Product | Chemical Name | Formation Pathway |
| This compound | Diethyl p-nitrophenyl phosphate (Paraoxon) | O,O-diethyl O-(4-nitrophenyl) phosphate | Oxidative Desulfuration |
| This compound | Diethyl hydrogen phosphate | Hydrolysis | |
| This compound | Diethyl hydrogen phosphorothionate | Hydrolysis | |
| This compound | p-Nitrophenol | 4-Nitrophenol | Hydrolysis |
Computational Chemistry and Theoretical Studies of O,s Diethyl O P Nitrophenyl Phosphorothioate
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure and dynamic behavior of molecules like O,S-Diethyl O-(p-nitrophenyl) phosphorothioate (B77711). These computational techniques provide insights into the molecule's preferred shapes and the energy associated with its various conformations, which are crucial for understanding its reactivity and interactions.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for organophosphorus compounds. DFT, particularly with hybrid functionals like B3LYP, is frequently employed to study the electronic structure and geometry of similar molecules, such as diethyl p-nitrophenyl phosphate (B84403) derivatives. oatext.com These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Ab initio calculations, while often more computationally intensive, provide a high level of theory for benchmarking results. For O,S-Diethyl O-(p-nitrophenyl) phosphorothioate, these calculations would typically involve geometry optimization to find the lowest energy structure. The outputs of such studies include precise bond lengths, bond angles, and dihedral angles that define the molecule's structure. Although specific published data for this exact molecule is scarce, representative data for a generic phosphorothioate ester illustrates the type of information obtained.
Table 1: Representative Calculated Structural Parameters for a Phosphorothioate Ester Moiety (Note: This data is illustrative and not from a specific calculation on this compound)
| Parameter | Typical Value (Å or °) |
|---|---|
| P=O Bond Length | ~1.48 |
| P-S Bond Length | ~2.09 |
| P-O (ester) Bond Length | ~1.61 |
| O=P-S Bond Angle | ~115 |
| O=P-O (ester) Bond Angle | ~110 |
| S-P-O (ester) Bond Angle | ~105 |
Solvation Models in Computational Chemistry
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational chemistry accounts for these effects using solvation models. Explicit solvation models involve including a number of solvent molecules in the calculation, which can be very accurate but computationally costly. mdpi.com
More commonly, implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are used. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize conformations with larger dipole moments. Solvation models are critical for accurately predicting reaction barriers and mechanisms in solution. mdpi.com
Reaction Mechanism Predictions and Energetics
Theoretical studies are invaluable for predicting the pathways of chemical reactions, such as hydrolysis and photolysis, and for calculating the associated energy changes. This allows for a detailed understanding of the reaction's feasibility and kinetics.
Theoretical Investigation of Hydrolysis and Photolysis Pathways
Photolysis: The presence of the p-nitrophenyl group suggests that photolysis is a plausible degradation pathway. Theoretical studies on related nitroaromatic compounds indicate that the primary photochemical process often involves the excitation of the nitro group. uni-konstanz.de For this compound, a likely pathway could be the intramolecular abstraction of a hydrogen atom by the excited nitro group from one of the ethyl chains. This would be followed by further rearrangement or cleavage reactions. Quantum chemical calculations could map out the potential energy surfaces of the excited states to predict the most likely photoproducts.
Nucleophilic Attack Pathways and Transition State Analysis (e.g., SN2@P, SN2@C)
Nucleophilic attack is central to the reactivity of organophosphorus esters. For this compound, there are several potential sites for nucleophilic attack.
SN2@P (attack at Phosphorus): This is the most common pathway for the hydrolysis and alcoholysis of phosphate and phosphorothioate esters. The nucleophile attacks the electrophilic phosphorus center, leading to a pentacoordinate transition state or intermediate. The reaction proceeds via a trigonal bipyramidal geometry, ultimately leading to the displacement of a leaving group (e.g., p-nitrophenoxide). A postulated mechanism for the La³⁺-catalyzed methanolysis of this compound involves the coordination of the metal ion to the phosphoryl oxygen, enhancing the phosphorus atom's electrophilicity, followed by nucleophilic attack of methoxide (B1231860). rsc.org
SN2@C (attack at Carbon): Nucleophilic attack can also occur at the α-carbon of the ethyl groups. This would involve the displacement of the phosphorothioate group. Generally, for good phosphorus-based leaving groups, this pathway is less favorable than attack at the phosphorus center but can be competitive under certain conditions.
Transition state analysis using DFT would be used to compare the activation barriers for these competing pathways. By locating the transition state structures and calculating their energies, the preferred reaction mechanism can be determined.
Quantum Chemical Characterization of Intermediates
Computational studies, particularly those employing quantum chemical methods, provide profound insights into the reaction mechanisms of this compound, especially concerning the transient species that are difficult to detect experimentally. The hydrolysis of this compound, a key degradation pathway, is believed to proceed through a nucleophilic attack on the phosphorus center. Theoretical calculations on analogous organophosphorus compounds suggest that this reaction involves the formation of a pentacoordinate intermediate.
In the case of alkaline hydrolysis, the hydroxide (B78521) ion acts as the nucleophile. Computational models, such as those using Density Functional Theory (DFT), can be employed to map the potential energy surface of this reaction. These models predict a transition state leading to a trigonal bipyramidal intermediate. In this intermediate, the attacking nucleophile and the leaving group typically occupy the axial positions. For this compound, the p-nitrophenoxy group is the principal leaving group.
The stability and geometry of this pentacoordinate intermediate are crucial in determining the reaction rate. Quantum chemical calculations can provide detailed information on bond lengths, bond angles, and the charge distribution within this transient species. The energy barrier for the formation and breakdown of this intermediate can also be calculated, providing a theoretical estimation of the reaction's activation energy.
Furthermore, in catalyzed reactions, such as the lanthanum(III)-catalyzed methanolysis of this compound, a common postulated mechanism involves the coordination of the metal ion to the phosphoryl oxygen. This coordination enhances the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by a methoxide ion. Quantum chemical studies can model this catalyst-substrate complex and the subsequent intermediates, elucidating the role of the catalyst in lowering the activation energy of the reaction.
Structure-Activity Relationship (SAR) Studies (Non-Toxicological)
Electronic Structure Properties and Their Correlation with Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods provide a powerful toolkit for calculating various electronic descriptors that can be correlated with the compound's reactivity in non-toxicological contexts, such as its degradation and transformation pathways.
Key electronic properties that influence reactivity include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO (ELUMO) is particularly important as it indicates the susceptibility of the molecule to nucleophilic attack. A lower ELUMO suggests a greater ease of accepting electrons, thus facilitating reactions with nucleophiles. In the context of this compound, the phosphorus atom is the primary electrophilic center, and its reactivity is influenced by the ELUMO.
The HOMO-LUMO energy gap is another critical descriptor, providing an indication of the molecule's chemical stability. A smaller gap suggests that the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and the nature of the bonding within the molecule. For instance, the charge distribution, particularly the partial positive charge on the phosphorus atom, is a direct indicator of its electrophilicity.
The presence of the electron-withdrawing p-nitrophenyl group significantly influences the electronic properties of the molecule. This group helps to stabilize the leaving group (p-nitrophenoxide) and increases the electrophilicity of the phosphorus center, thereby enhancing its reactivity towards nucleophiles. Theoretical studies on related organothiophosphates have shown a correlation between these electronic descriptors and their toxicological properties, and similar principles apply to their chemical reactivity. nih.gov
| Electronic Property | Significance in Reactivity |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; a lower value suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, indicating electrophilic and nucleophilic sites. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
Predictive Modeling of Degradation Rates
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to estimate the degradation rates of this compound under various conditions. These models establish a mathematical relationship between the chemical structure of a compound and its degradation rate.
The development of such models typically involves the calculation of a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For organophosphorus compounds, quantum-chemical descriptors derived from electronic structure calculations have proven to be particularly useful.
For instance, the rate of hydrolysis of this compound is expected to correlate with descriptors that quantify the electrophilicity of the phosphorus atom and the stability of the p-nitrophenoxide leaving group. Relevant descriptors could include the partial charge on the phosphorus atom, the ELUMO, and the energy of the P-O bond that is cleaved during hydrolysis.
Once a set of descriptors is selected, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then evaluated using internal and external validation techniques. While specific QSAR models for the non-toxicological degradation of this compound are not widely reported in the literature, models developed for the toxicity of organothiophosphates, which also rely on electronic descriptors, demonstrate the feasibility of this approach. nih.gov
| Descriptor Type | Examples | Relevance to Degradation |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts | General properties of the molecule. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Quantum-Chemical | EHOMO, ELUMO, Atomic Charges | Relates to the electronic structure and reactivity. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the compound. |
Environmental Remediation and Bioremediation Research on O,s Diethyl O P Nitrophenyl Phosphorothioate Mechanistic and Methodological Focus
Biological Remediation Strategies
Bioremediation leverages the metabolic capabilities of microorganisms and enzymes to break down toxic compounds into less harmful substances. nih.gov This approach is considered an environmentally sound alternative to conventional physicochemical methods for decontaminating polluted soil and water systems. nih.govtaylorfrancis.com
Microbial Degradation Technologies for Environmental Cleanup
Microbial metabolism is a primary mechanism for the detoxification of organophosphorus pesticides in the environment. cdc.gov Various soil bacteria have been isolated that can utilize compounds like parathion (B1678463) as a source of carbon and/or phosphorus. nih.govnih.gov The degradation can proceed through several distinct metabolic pathways, depending on the microbial species and environmental conditions.
The primary pathways for the microbial metabolism of parathion include:
Hydrolysis: This is the most common initial step, where a hydrolase enzyme cleaves the phosphoester bond to yield diethylthiophosphoric acid and the highly toxic intermediate, p-nitrophenol (PNP). nih.gov Many bacteria, such as Pseudomonas sp. and Flavobacterium sp., can then further metabolize PNP, mineralizing it to harmless products like carbon dioxide. cdc.govnih.gov
Oxidation: A secondary pathway involves the oxidation of the P=S bond in parathion to a P=O bond, converting it to its more toxic oxygen analog, paraoxon (B1678428). nih.gov This compound is then subsequently hydrolyzed to yield p-nitrophenol and diethyl phosphoric acid. nih.gov
Reduction: Under anaerobic or low-oxygen conditions, the nitro group (-NO2) on the p-nitrophenol ring can be reduced to an amino group (-NH2), forming p-aminoparathion. nih.gov This can then be hydrolyzed to p-aminophenol and diethylthiophosphoric acid. nih.gov
| Pathway | Mechanism | Key Initial Products | Reference |
|---|---|---|---|
| Hydrolytic Pathway | Enzymatic cleavage of the P-O-Aryl bond by hydrolases. | p-Nitrophenol and Diethylthiophosphoric acid | nih.gov |
| Oxidative Pathway | Oxidation of the phosphorothioate (B77711) (P=S) to a phosphate (B84403) (P=O), followed by hydrolysis. | Paraoxon, which is then hydrolyzed to p-Nitrophenol and Diethyl phosphoric acid. | nih.gov |
| Reductive Pathway | Reduction of the nitro group on the aromatic ring, followed by hydrolysis. | p-Aminoparathion, which is then hydrolyzed to p-Aminophenol. | nih.gov |
Enzyme-Based Remediation (e.g., Immobilized Enzymes)
The use of isolated enzymes for decontamination offers a cell-free approach that can be highly specific and efficient. nih.gov The most extensively studied enzymes for this purpose are Organophosphorus Hydrolases (OPH) and Phosphotriesterases (PTEs). mdpi.comnih.gov
These enzymes catalyze the hydrolysis of the P-O, P-S, P-F, or P-CN bonds in a wide range of organophosphorus compounds. researchgate.netmdpi.com OPH, first isolated from soil bacteria like Brevundimonas diminuta and Flavobacterium sp., demonstrates high catalytic efficiency against substrates like paraoxon and parathion. mdpi.commdpi.com The enzymatic reaction involves a nucleophilic attack on the phosphorus center, facilitated by divalent metal ions (typically Zn2+ or Co2+) in the active site, leading to the cleavage of the ester bond. biotechrep.irnih.gov
To enhance their practical application, these enzymes are often immobilized on various supports. Immobilization improves the operational stability, thermal resistance, and reusability of the enzymes. mdpi.com Strategies include:
Covalent attachment to supports like modified cellulose (B213188) microfibers. mdpi.com
Entrapment within matrices such as mesoporous silicon nanoparticles. researchgate.net
Adsorption onto nanomaterials like carbon nanotubes or magnetic nanoparticles. mdpi.com
Display on the surface of microbial cells. biotechrep.ir
Immobilized OPH has been successfully used in bioreactors for the continuous detoxification of pesticide-contaminated water. biotechrep.ir
| Enzyme | Abbreviation | Source Organism (Example) | Catalytic Action | Reference |
|---|---|---|---|---|
| Organophosphorus Hydrolase / Phosphotriesterase | OPH / PTE | Brevundimonas diminuta | Hydrolyzes a broad range of organophosphates, including paraoxon and parathion. | mdpi.commdpi.com |
| Methyl Parathion Hydrolase | MPH | Pseudomonas sp. WBC-3 | Hydrolyzes methyl parathion and related compounds. | mdpi.comresearchgate.net |
| Organophosphorus Acid Anhydrolase | OPAA | Alteromonas sp. | Hydrolyzes organophosphorus acid anhydrides, including nerve agents. | mdpi.com |
Genetic Engineering of Microorganisms for Enhanced Degradation
Genetic engineering offers a powerful tool to enhance the natural degradative capabilities of microorganisms. taylorfrancis.comiipseries.org By introducing or modifying specific genes, microbes can be developed with improved efficiency, broader substrate ranges, and greater resilience for bioremediation applications. mbl.or.krscispace.com
A primary strategy involves cloning genes that encode for potent organophosphate-degrading enzymes, such as the opd (organophosphate degradation) gene from Flavobacterium sp. or the mpd (methyl parathion degrading) gene, and expressing them in robust host bacteria like Escherichia coli or Pseudomonas putida. nih.govfrontiersin.orgnih.gov This approach allows for high-level production of the desired enzyme, significantly accelerating the degradation of the target pesticide. mbl.or.kr
Researchers have successfully engineered E. coli strains to completely mineralize methyl parathion. frontiersin.orgresearchgate.net This was achieved by introducing a synthetic metabolic pathway consisting of the opd gene to hydrolyze methyl parathion to p-nitrophenol, and a suite of five additional genes (pnpA-E) from Pseudomonas sp. to break down the toxic PNP intermediate into central metabolites. frontiersin.orgresearchgate.net The resulting genetically engineered microorganism (GEM) could efficiently use the pesticide as a sole carbon source. frontiersin.org Such "superbugs" are promising candidates for the bioremediation of environments co-contaminated with multiple pollutants. nih.gov
| Engineered Organism | Gene(s) Introduced | Source of Gene(s) | Target Compound(s) | Reference |
|---|---|---|---|---|
| Escherichia coli | opdS, pnpAS, pnpBS, pnpCS, pnpDS, pnpES | Flavobacterium sp. and Pseudomonas putida | Methyl Parathion and p-Nitrophenol | frontiersin.org |
| HCH-degrading strain BHC-A | mpd (methyl parathion hydrolase gene) | Not specified | Methyl Parathion and Hexachlorocyclohexane (HCH) | nih.gov |
Chemical Remediation Approaches
Chemical remediation methods employ reactive chemical species to transform toxic pollutants into less harmful compounds. These approaches are often faster than biological methods and can be effective for treating highly contaminated sites.
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatments that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.commdpi.com These radicals have a high oxidation potential and can rapidly attack and degrade a wide range of recalcitrant organic pollutants, often leading to their complete mineralization into CO2, water, and inorganic ions. mdpi.com
Common AOPs applicable to organophosphate degradation include:
UV/H2O2: The photolysis of hydrogen peroxide (H2O2) by ultraviolet (UV) light generates hydroxyl radicals. This process has been shown to greatly enhance the degradation rate of parathion in aqueous solutions compared to direct UV photolysis alone. nih.gov
Fenton and Photo-Fenton: The Fenton reaction uses a mixture of H2O2 and ferrous iron (Fe2+) to produce hydroxyl radicals. mdpi.com The efficiency can be further enhanced by UV light (photo-Fenton process), which promotes the regeneration of Fe2+ from Fe3+, thereby sustaining the catalytic cycle. mdpi.com
Ozonation (O3): Ozone can directly oxidize pollutants or decompose in water (especially at higher pH) to form hydroxyl radicals. gnest.org
TiO2 Photocatalysis: In this heterogeneous process, a semiconductor catalyst like titanium dioxide (TiO2) is irradiated with UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species on the catalyst surface. researchgate.net
The degradation of parathion by AOPs typically involves the oxidative cleavage of the P-O-aryl bond and the breakdown of the aromatic ring of the resulting p-nitrophenol. nih.gov
Nucleophilic Decontamination Strategies
Nucleophilic decontamination involves the use of strong nucleophiles to attack the electrophilic phosphorus center of the organophosphorus compound, leading to the cleavage of the ester or thioester bond. nih.gov This process mimics the hydrolytic action of enzymes but operates under chemical control.
Research has demonstrated that the methanolysis of phosphorothioate derivatives can be dramatically accelerated by the presence of metal ions. In one study, the La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate , a structural analog of the target compound, was investigated. rsc.org
The proposed mechanism involves the coordination of the La3+ ion (a Lewis acid) to the phosphorothioate group, which increases the electrophilicity of the phosphorus atom. This is followed by a nucleophilic attack from a methoxide (B1231860) ion (-OCH3), leading to the rapid displacement of the p-nitrophenyl leaving group. rsc.org
Key findings from this research include:
At an optimal pH in methanol, a 2 mM solution of La(OTf)3 achieved a rate acceleration of 9.7 x 10^6-fold for the methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate compared to the background reaction. rsc.org
The reaction proceeds quickly, with turnover experiments showing essentially complete reaction within seconds to minutes. rsc.org
The primary phosphorus-containing product was identified as diethyl methyl phosphate. rsc.org
Other nucleophilic systems, such as those based on aryl carboxaldehyde hydrazones and hydrazides, have also proven effective for the rapid hydrolysis of organophosphate simulants under ambient conditions. nih.gov These systems function by providing a potent nucleophile that attacks the phosphorus center, displacing the leaving group in an SN2-type reaction. nih.gov
Integrated Remediation Systems and Methodological Development
The remediation of sites contaminated with O,S-Diethyl O-(p-nitrophenyl) phosphorothioate often requires robust and efficient strategies to achieve complete mineralization and detoxification. Integrated remediation systems, which combine different treatment technologies, and the development of optimized methodologies are at the forefront of research to address the challenges posed by this persistent organophosphate pesticide.
Combination of Abiotic and Biotic Approaches
Integrating abiotic and biotic processes in a sequential or combined manner offers a promising approach for the effective degradation of this compound and its toxic metabolites. This strategy leverages the strengths of both chemical and biological methods; abiotic pre-treatment can break down the recalcitrant parent compound into more biodegradable intermediates, which are then mineralized by microorganisms in a subsequent biological step.
Advanced Oxidation Processes (AOPs) are frequently employed as the initial abiotic step. AOPs, such as ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and the photo-Fenton process, generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and transform complex organic molecules. Research on compounds structurally similar to this compound, such as ethyl parathion and other organophosphates, has demonstrated the efficacy of this combined approach.
For instance, a study on the treatment of wastewater containing the pesticide deltamethrin (B41696) utilized a combined O₃/UV oxidation system as a pre-treatment step before biological treatment. The abiotic process achieved 100% removal of the parent pesticide and reduced the Chemical Oxygen Demand (COD) by up to 20%. The subsequent biological treatment in a bioreactor resulted in over 95% removal of the remaining COD, indicating that the pre-treatment successfully enhanced the biodegradability of the wastewater.
Another investigation focused on the treatment of a pesticide mixture using the Fenton process followed by a sequencing batch reactor (SBR). The Fenton pre-treatment, optimized for H₂O₂/COD molar ratio, H₂O₂/Fe²⁺ molar ratio, and pH, significantly improved the biodegradability of the wastewater, as indicated by an increase in the BOD₅/COD ratio. The subsequent SBR treatment achieved high removal efficiencies for COD, Total Organic Carbon (TOC), and 5-day Biochemical Oxygen Demand (BOD₅).
While specific studies on this compound are limited, the principles demonstrated with other pesticides are directly applicable. The initial abiotic oxidation would likely cleave the phosphorothioate ester bond and oxidize the aromatic ring, forming intermediates such as p-nitrophenol and diethyl thiophosphoric acid. These breakdown products are generally more amenable to microbial degradation than the parent compound.
The following table summarizes the performance of integrated abiotic-biotic systems for the remediation of pesticide-containing wastewater, illustrating the potential for treating effluents contaminated with this compound.
| Pesticide/Wastewater | Abiotic Pre-treatment | Biotic Treatment | Key Performance Parameters | Removal Efficiency (%) |
| Deltamethrin | O₃/UV | Bioreactor | COD | >95 |
| Pesticide Mixture | Fenton Process | Sequencing Batch Reactor | COD | 96.7 |
| Pesticide Mixture | Fenton Process | Sequencing Batch Reactor | TOC | 97.7 |
| Pesticide Mixture | Fenton Process | Sequencing Batch Reactor | BOD₅ | 93.3 |
Design and Optimization of Remediation Reactors
The successful implementation of integrated remediation systems heavily relies on the design and optimization of the reactors used for both the abiotic and biotic stages. For the biological treatment step following chemical pre-oxidation, sequencing batch reactors (SBRs) are a particularly attractive option due to their operational flexibility and ability to handle fluctuating influent characteristics, which is common for industrial wastewater.
An SBR is a fill-and-draw activated sludge system where all treatment phases occur sequentially within the same tank. The typical operational cycle of an SBR includes five phases: Fill, React, Settle, Decant, and Idle. The duration and operational conditions of each phase can be precisely controlled to create optimal environments for the desired biological processes, such as carbonaceous matter removal, nitrification, and denitrification.
When designing an SBR for treating wastewater pre-treated with AOPs, several key parameters must be considered:
Hydraulic Residence Time (HRT): The total time the wastewater spends in the reactor.
Sludge Retention Time (SRT): The average time the microbial biomass is kept in the reactor, which is crucial for the development of a specialized microbial community capable of degrading the target intermediates.
Organic Loading Rate (OLR): The amount of biodegradable organic matter fed to the reactor per unit volume per day.
Dissolved Oxygen (DO) Concentration: Maintaining appropriate DO levels during the aerobic react phase is critical for efficient microbial respiration and degradation.
pH and Temperature: These parameters need to be maintained within the optimal range for the specific microbial consortium.
The optimization of these parameters is essential to maximize the degradation efficiency of the byproducts from the abiotic treatment of this compound. For example, a study on the treatment of petrochemical wastewater in an SBR found that an optimal cycle time of 7 hours (15 min fill, 6 h react, 30 min settle, and 15 min withdraw) resulted in the best performance. Another study optimizing an SBR for domestic wastewater with chemical pre-treatment found that the required reaction time was significantly reduced.
The following table provides typical design and operational parameters for sequencing batch reactors used in the treatment of industrial and municipal wastewater, which can serve as a baseline for designing a system for the biotic polishing of pre-treated this compound effluent.
| Parameter | Municipal Wastewater | Industrial Wastewater (Petrochemical) |
| Cycle Time | 4 - 12 hours | 7 - 24 hours |
| Fill Phase | 25% of cycle time | ~3.5% of cycle time |
| React Phase (Aeration) | 35-40% of cycle time | ~85% of cycle time |
| Settle Phase | 15-20% of cycle time | ~7% of cycle time |
| Decant Phase | 5-10% of cycle time | ~3.5% of cycle time |
| Hydraulic Residence Time (HRT) | 15 - 40 hours | 9.8 hours |
| Sludge Retention Time (SRT) | 10 - 30 days | 10 days |
| Mixed Liquor Suspended Solids (MLSS) | 1,500 - 5,000 mg/L | ~3,000 mg/L |
| Food to Microorganism (F/M) Ratio | 0.05 - 0.20 kg BOD₅/kg MLSS·d | - |
| COD Removal Efficiency | >90% | ~84% |
| TSS Removal Efficiency | >90% | ~92% |
By carefully designing and optimizing an integrated system, combining a suitable AOP for the initial breakdown of this compound with a well-controlled SBR for the subsequent biological treatment, high removal efficiencies of both the parent compound and its toxic byproducts can be achieved in a cost-effective and reliable manner.
Future Research Directions and Unexplored Avenues for O,s Diethyl O P Nitrophenyl Phosphorothioate
Development of Novel Synthetic Routes with Improved Selectivity
The conventional synthesis of O,S-diethyl O-(p-nitrophenyl) phosphorothioate (B77711) often involves multi-step processes that may lack optimal selectivity and generate significant waste. Future research is poised to address these limitations through the development of innovative synthetic strategies. A promising area of investigation is the application of photocatalytic sulfur transfer reactions. chemrxiv.orgchemrxiv.org Recent advancements in this field have demonstrated the use of visible-light photocatalysis for the mild and efficient sulfurization of P(III) nucleotides using benign sulfur sources like sodium thiosulfate. chemrxiv.orgchemrxiv.org Adapting these methods for the synthesis of O,S-diethyl O-(p-nitrophenyl) phosphorothioate could lead to more sustainable and selective manufacturing processes.
Another avenue for exploration is the refinement of base-induced rearrangement reactions, such as the phospho-Fries rearrangement. scispace.com While this has been explored for related compounds like O,O-diethyl 2-hydroxyarylthiophosphonates, its application to achieve highly regioselective synthesis of this compound warrants further investigation. scispace.com The choice of base and solvent has been shown to be crucial in directing the rearrangement, suggesting that a systematic study of reaction conditions could lead to significant improvements in yield and selectivity. scispace.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalytic Sulfur Transfer | Milder reaction conditions, use of benign reagents, potential for high selectivity. chemrxiv.orgchemrxiv.org | Catalyst design, optimization of light source and reaction time, scalability. |
| Base-Induced Rearrangement | Potential for direct P-C bond formation, atom economy. scispace.com | Screening of bases and solvents, understanding rearrangement mechanisms for improved regioselectivity. |
In-depth Understanding of Complex Environmental Transformation Pathways
The environmental fate of this compound is a critical area of ongoing research. While it is known that organophosphates degrade in the environment through biotic and abiotic processes, the specific transformation pathways and resulting metabolites of this compound are not fully elucidated. researchgate.netgeoscienceworld.org Future research should focus on identifying the complete degradation cascade in various environmental matrices, such as soil and water.
Key factors influencing degradation, including pH, temperature, sunlight, and microbial activity, need to be systematically investigated to build a comprehensive model of its environmental behavior. researchgate.netgeoscienceworld.org For instance, the hydrolysis half-life of organophosphates can be significantly extended in acidic and cold water, highlighting the importance of studying degradation under a range of environmental conditions. geoscienceworld.org The role of sorption to soil particles in the persistence of this compound also requires further examination, as this can affect its bioavailability for microbial degradation. geoscienceworld.org Advanced analytical techniques will be instrumental in identifying and quantifying transient and stable degradation products, providing a clearer picture of its environmental impact.
Advanced Biocatalytic Applications in Phosphorothioate Chemistry
The use of enzymes and whole-cell systems as biocatalysts offers a green and highly selective alternative for both the synthesis and degradation of phosphorothioates. While the enzymatic reduction of related compounds has been studied in various organisms, the specific application of biocatalysts to this compound remains a largely unexplored area. nih.gov
Future research should focus on the discovery and engineering of enzymes, such as organophosphate hydrolases and phosphotriesterases, with high specificity towards this particular phosphorothioate. oup.comnih.gov These enzymes could be employed in bioremediation strategies to detoxify contaminated environments or in biocatalytic systems for the clean synthesis of the compound or its derivatives. oup.comnih.gov The study of phosphorothioate linkages as mechanistic probes in RNA enzymology has demonstrated their value in understanding enzyme active sites and catalytic mechanisms. acs.org This knowledge can be leveraged to design more efficient biocatalysts for phosphorothioate chemistry.
| Biocatalytic Application | Research Objective | Potential Impact |
| Bioremediation | Isolate and engineer microbes or enzymes for efficient degradation. oup.comnih.gov | Eco-friendly cleanup of contaminated soil and water. |
| Biosynthesis | Develop enzymatic routes for selective synthesis. | Greener and more sustainable production methods. |
| Mechanistic Studies | Utilize the compound to probe enzyme active sites. acs.org | Deeper understanding of enzyme function for rational design. |
Multi-Omics Approaches to Microbial Degradation Research
Understanding the intricate molecular mechanisms of how microorganisms degrade this compound is crucial for developing effective bioremediation strategies. Multi-omics approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for this purpose. nih.gov By analyzing the complete set of genes, transcripts, proteins, and metabolites in a microbial community exposed to the compound, researchers can identify the key players and pathways involved in its breakdown. frontiersin.org
Future research should employ these techniques to study microbial consortia from contaminated sites. frontiersin.org This can help in identifying novel degradation genes and enzymes and in understanding the regulatory networks that control their expression. frontiersin.org Metagenomic studies, for instance, can reveal the functional potential of a microbial community for organophosphate degradation, even for non-culturable microorganisms. frontiersin.org This systems-level understanding is essential for designing and optimizing bioremediation processes.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Fate and Reactivity
The vast and complex datasets generated from environmental monitoring and experimental studies on this compound can be effectively analyzed using artificial intelligence (AI) and machine learning (ML). These computational tools can be used to build predictive models for the compound's environmental fate, reactivity, and potential toxicity. nih.govnih.gov
Future research should focus on developing robust ML models that can predict the degradation rates and pathways of this compound under various environmental conditions. nih.gov By integrating chemical structure information with in vitro bioactivity data, it is possible to build models that can predict potential human and ecological risks. nih.gov These predictive models can serve as valuable tools for environmental risk assessment and for guiding the design of safer and more environmentally friendly organophosphorus compounds.
| AI/ML Application | Modeling Goal | Data Inputs |
| Environmental Fate | Predict degradation kinetics and pathways. nih.gov | Environmental parameters (pH, temp), microbial data, chemical properties. |
| Toxicity Prediction | Estimate potential adverse effects on organisms. nih.gov | Chemical structure, in vitro bioactivity data, toxicogenomic data. |
| Reactivity Modeling | Predict reaction mechanisms and products. | Quantum chemical descriptors, experimental reaction data. |
Q & A
Q. What analytical methods are recommended for identifying and quantifying O,S-Diethyl O-(p-nitrophenyl) phosphorothioate in environmental samples?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use a capillary column (e.g., DB-5MS) with electron ionization (EI) for separation and quantification. Calibrate with certified reference standards (e.g., 100 µg/mL in acetonitrile or toluene) to ensure precision .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 reverse-phase column with UV detection at 270–280 nm (optimal absorbance for nitroaromatic compounds). Mobile phases like acetonitrile/water (70:30 v/v) provide efficient resolution .
- Sample Preparation: Liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) with C18 cartridges improves recovery rates from aqueous matrices.
Q. What are the optimal synthetic routes for this compound?
Answer:
- Esterification of Phosphorothioic Acid: React diethyl phosphorochloridothioate with p-nitrophenol in anhydrous dichloromethane, using triethylamine as a base. Reaction conditions: 25°C, 12–24 hours, under nitrogen atmosphere .
- Purity Control: Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate, 8:2) yields >95% purity. Confirm structure via P NMR (δ 55–60 ppm for thiophosphate) and IR (P=S stretch at 650–750 cm) .
Critical Parameters:
- Avoid moisture to prevent hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Advanced Research Questions
Q. What are the primary degradation pathways of this compound under environmental conditions?
Answer:
- Photodegradation: UV light (λ = 254–365 nm) induces desulfuration, forming paraoxon analogs (e.g., O,O-diethyl O-(p-nitrophenyl) phosphate) and nitro-group reduction products. Half-life in sunlight: 4–6 hours .
- Hydrolysis: pH-dependent degradation occurs in aqueous media. At pH 7, pseudo-first-order rate constant h; at pH 9, h due to nucleophilic attack on the phosphorus center .
Degradation Products Table:
| Condition | Major Products | Toxicity (LD, rat) |
|---|---|---|
| UV Light | O,O-diethyl O-(p-nitrophenyl) phosphate | 2.5 mg/kg |
| Alkaline Hydrolysis | 4-Nitrophenol, diethyl thiophosphate | 250 mg/kg |
Q. How does this compound inhibit acetylcholinesterase (AChE) in toxicological studies?
Answer:
- Mechanism: The compound acts as a suicide inhibitor, phosphorylating the serine hydroxyl group in AChE’s catalytic triad. This irreversible inhibition elevates synaptic acetylcholine, causing neurotoxicity .
- In Vitro Assays: Use recombinant human AChE (IC = 12 nM) with Ellman’s method (DTNB reagent) to measure residual activity. Pre-incubate enzyme with 0.1–10 µM inhibitor for 30 minutes .
- Metabolite Analysis: LC-MS/MS detects major metabolites like 4-nitrophenol (m/z 138) and diethyl thiophosphate (m/z 169) in hepatic microsomes .
Kinetic Parameters Table:
| Parameter | Value | Conditions |
|---|---|---|
| (Binding) | 8.3 ± 1.2 nM | pH 7.4, 25°C |
| 0.15 ± 0.03 min | 1 mM inhibitor |
Q. What experimental strategies resolve contradictions in reported toxicity data across studies?
Answer:
- Source of Variability: Differences in species (e.g., rat vs. zebrafish), exposure routes (oral vs. dermal), and metabolic competence (e.g., CYP450 expression) affect outcomes .
- Meta-Analysis Approach: Normalize data to body-weight-adjusted doses and apply hierarchical Bayesian models to account for inter-study variability. Include covariates like pH, temperature, and matrix effects .
- Validation: Cross-reference with structural analogs (e.g., methyl parathion) to identify conserved toxicophores using QSAR (Quantitative Structure-Activity Relationship) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
